![molecular formula C27H37N3O2 B022744 N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide CAS No. 110101-64-9](/img/structure/B22744.png)
N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefspan, also known as cefixime, is a semi-synthetic, broad-spectrum cephalosporin antibiotic of the third generation. It is primarily used for oral administration and is effective against a wide variety of Gram-positive and Gram-negative bacteria. Cefspan works by interfering with the synthesis of the bacterial cell wall, leading to the death of the bacteria. It is highly stable in the presence of beta-lactamase enzymes, making it effective against bacteria that produce these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cefixime involves the reaction of 7-amino-3-vinyl-3-cephem-4-carboxylic acid with 2-mercapto-1,3-benzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-(methoxycarbonyl)-methoxyimino acetate in tetrahydrofuran and water at 4°C in the presence of triethylamine. The reaction mass is then extracted with ethyl acetate. The resulting compound is hydrolyzed with sodium hydroxide and the pH is adjusted with hydrochloric acid to crystallize cefixime trihydrate .
Industrial Production Methods: Industrial production of cefixime typically follows similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The process involves multiple steps of synthesis, extraction, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Cefspan undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Hydrolysis: Breaking down of the compound in the presence of water.
Oxidation and Reduction: Though less common, these reactions can occur under specific conditions.
Common Reagents and Conditions:
Triethylamine: Used as a base in the synthesis process.
Ethyl Acetate: Used for extraction.
Sodium Hydroxide: Used for hydrolysis.
Hydrochloric Acid: Used for pH adjustment.
Major Products Formed: The primary product formed from these reactions is cefixime trihydrate, which is the active form of the antibiotic.
Scientific Research Applications
Cefspan has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying beta-lactam antibiotics.
Biology: Studied for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and sexually transmitted diseases.
Industry: Employed in the development of new antibiotics and in quality control processes for pharmaceutical production
Mechanism of Action
Cefspan is part of the third-generation cephalosporins, which include other compounds such as ceftriaxone, cefotaxime, and ceftazidime. Compared to these, cefixime is unique in its oral bioavailability and stability in the presence of beta-lactamase enzymes. This makes it particularly effective against beta-lactamase-producing bacteria .
Comparison with Similar Compounds
- Ceftriaxone
- Cefotaxime
- Ceftazidime
Cefspan stands out due to its oral administration route and its effectiveness against a broad spectrum of bacteria, including those resistant to other beta-lactam antibiotics.
Properties
CAS No. |
110101-64-9 |
|---|---|
Molecular Formula |
C27H37N3O2 |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C27H37N3O2/c1-32-25-15-9-8-14-24(25)30-20-18-29(19-21-30)17-16-26(31)28-27(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2,4-5,8-11,14-15,23,27H,3,6-7,12-13,16-21H2,1H3,(H,28,31) |
InChI Key |
WLYGOGBWJMMWNS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC(C3CCCCC3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC(C3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





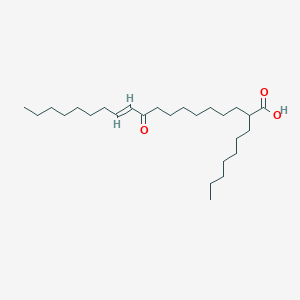

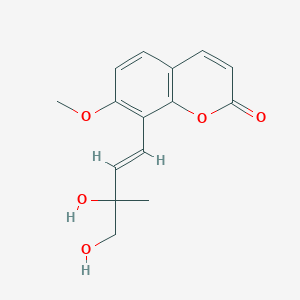

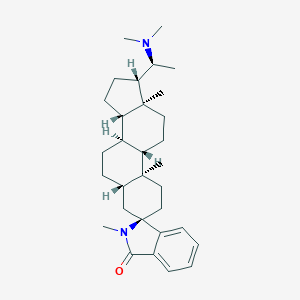
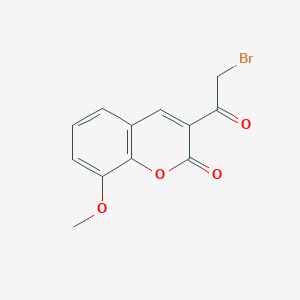
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)

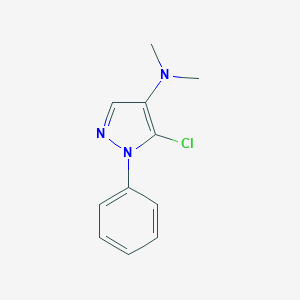

![Ethyl 3-[[4-(dimethylaminodiazenyl)benzoyl]amino]propanoate](/img/structure/B22698.png)
